molecular formula C7H7N3S B13041197 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13041197
M. Wt: 165.22 g/mol
InChI Key: PUTHUQBIOMLVJL-UHFFFAOYSA-N
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Description

2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrrolo ring fused to a pyrimidine ring, with a methylthio group attached to the second position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-(methylthio)pyrimidin-4(3H)-one, the compound can be synthesized through a series of steps including nucleophilic substitution, bromination, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that use readily available starting materials and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and environmentally friendly solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include thionyl chloride, bromine, and various nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets within the cell. One of the primary targets is protein kinases, which play a crucial role in regulating cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways and inhibit the proliferation of cancer cells . Additionally, the compound may exert its effects through other mechanisms, such as inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels) in tumors .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H7N3S/c1-11-7-9-4-5-2-3-8-6(5)10-7/h2-4H,1H3,(H,8,9,10)

InChI Key

PUTHUQBIOMLVJL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=CNC2=N1

Origin of Product

United States

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